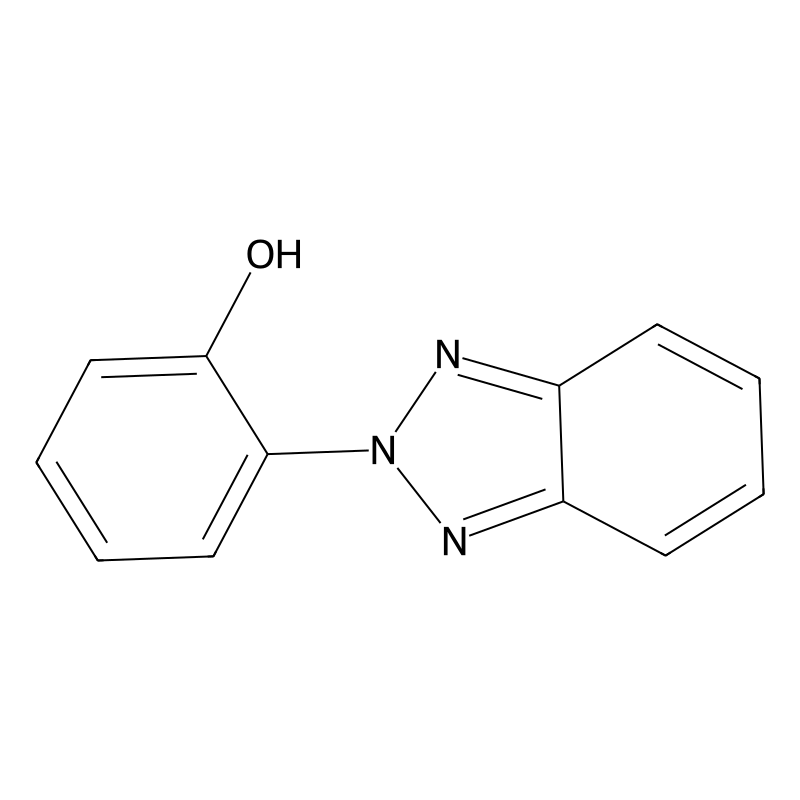

2-(2-Hydroxyphenyl)-2h-benzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

UV Absorber:

The primary application of 2-(2-Hydroxyphenyl)-2h-benzotriazole lies in its ability to absorb ultraviolet (UV) radiation. This property makes it a valuable UV stabilizer in various materials like plastics, lacquers, coatings, and textiles . By absorbing UV radiation, it prevents the degradation of underlying materials, extending their lifespan and maintaining their integrity.

Research has explored the use of 2-(2-Hydroxyphenyl)-2h-benzotriazole in specific applications like:

- Polymeric materials: Studies have demonstrated its effectiveness in enhancing the UV stability of various polymers, including polyesters, polyolefins, and polyamides .

- Cultural Heritage Preservation: Research suggests its potential for protecting cultural heritage artifacts, such as paintings and textiles, from UV-induced damage .

Bioactive Potential:

Recent research has explored the potential of 2-(2-Hydroxyphenyl)-2h-benzotriazole for its bioactive properties. Studies have investigated its:

- Antioxidant activity: Research suggests that the compound might possess antioxidant properties, potentially offering protection against oxidative stress in cells .

- Antifungal activity: Some studies have shown antifungal properties against specific fungal strains, suggesting potential applications in developing antifungal agents .

2-(2-Hydroxyphenyl)-2H-benzotriazole is an organic compound characterized by its benzotriazole structure, which includes a hydroxyl group attached to a phenyl ring. Its molecular formula is C₁₂H₉N₃O, and it is recognized for its ultraviolet (UV) light-absorbing properties. This compound is primarily used as a UV stabilizer in various applications, including plastics and coatings, to prevent degradation from UV radiation exposure .

The mechanism of action of 2-(2-Hydroxyphenyl)-2H-benzotriazole as a UV absorber involves the absorption of UV radiation by the benzotriazole ring. When a UV photon hits the molecule, it excites an electron to a higher energy level. This excited energy can then be dissipated harmlessly through various mechanisms, such as heat or fluorescence emission []. By absorbing the UV radiation, the 2-(2-Hydroxyphenyl)-2H-benzotriazole molecule protects the underlying material from the damaging effects of UV light.

The synthesis of 2-(2-Hydroxyphenyl)-2H-benzotriazole can be achieved through various methods:

- Reflux Method: A common approach involves refluxing 2-aminophenol with benzoyl chloride in the presence of a base to form the benzotriazole structure.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process and enhance yields by combining multiple steps into a single reaction .

- Reductive Cyclization: Another method involves the reductive cyclization of an amino-functionalized diazo compound to yield derivatives of 2-(2-Hydroxyphenyl)-2H-benzotriazole .

The primary applications of 2-(2-Hydroxyphenyl)-2H-benzotriazole include:

- UV Stabilizers: Widely used in plastics, coatings, and other materials to enhance resistance against UV degradation.

- Dyes and Pigments: Employed in the formulation of dyes due to its fluorescent properties.

- Cosmetics: Incorporated into cosmetic formulations for its protective qualities against UV radiation .

Interaction studies have shown that 2-(2-Hydroxyphenyl)-2H-benzotriazole can form hydrogen bonds and engage in excited-state dynamics with other molecules. These interactions are critical for understanding its efficacy as a photostabilizer and its behavior in various formulations. The compound's ability to participate in intramolecular proton transfer reactions enhances its stability under UV exposure .

Several compounds share structural characteristics with 2-(2-Hydroxyphenyl)-2H-benzotriazole, including:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| 2-(4-Hydroxyphenyl)-2H-benzotriazole | Similar benzotriazole structure with para-hydroxyl group | Different UV absorption spectrum |

| 2-(Hydroxyphenyl)-5-methyl-2H-benzotriazole | Methyl substitution on the benzene ring | Enhanced solubility and altered photostability |

| 4-Methyl-2-(hydroxyphenyl)-2H-benzotriazole | Methyl substitution at position four | Varying thermal stability compared to the parent compound |

These compounds are utilized in similar applications but exhibit unique properties that can affect their performance as UV stabilizers or fluorescent dyes.

Evolution of 2-(2-Hydroxyphenyl)-2H-benzotriazole Research

The evolution of research into 2-(2-hydroxyphenyl)-2H-benzotriazole compounds has been characterized by progressive sophistication in both synthetic methodologies and mechanistic understanding [6] [14] [18]. Early research focused primarily on developing efficient synthetic routes to access these compounds, with particular emphasis on overcoming the challenges associated with forming the benzotriazole ring system while maintaining the crucial hydroxyphenyl substitution pattern.

The development of improved synthetic methodologies represented a significant advancement in the field. The method for preparing 2-(2-hydroxyphenyl)-2H-benzotriazole through a two-step reduction process was developed, utilizing hydrazine hydrate as a reducing agent [6] [14]. This approach provided advantages in terms of reaction temperature control and yield optimization, making it particularly suitable for large-scale industrial applications [6] [18].

Research efforts increasingly focused on understanding the relationship between molecular structure and photochemical properties [3] [8]. Investigations revealed that the intramolecular hydrogen bond between the benzotriazole ring nitrogen atoms and the phenolic hydroxyl group plays a crucial role in the exceptional photostability of these compounds [8]. This structural feature enables an extremely efficient excited state intramolecular proton transfer process, followed by rapid internal conversion [8].

The evolution of research methodologies also encompassed advanced spectroscopic techniques for characterizing these compounds. Researchers began employing ultrafast spectroscopic methods to investigate the excited-state dynamics of benzotriazole photostabilizers [22]. These studies revealed that upon photoexcitation, compounds such as 2-(2-hydroxy-5-methylphenyl)benzotriazole exhibit excited-state proton transfer followed by remarkably fast internal conversion [22].

Theoretical investigations became increasingly sophisticated, incorporating quantum mechanical calculations to elucidate the photophysical mechanisms [11]. Complete active space configuration interaction calculations with density functional theory corrections were employed to generate potential energy surfaces and simulate excited-state dynamics [11]. These theoretical approaches provided fundamental insights into the ultrafast deactivation processes that confer exceptional photostability to these compounds [11].

Major Research Milestones and Breakthroughs

Several landmark discoveries have shaped the understanding and application of 2-(2-hydroxyphenyl)-2H-benzotriazole compounds, establishing key milestones in both fundamental science and practical applications [8] [11] [12].

| Research Milestone | Year | Key Discovery | Impact |

|---|---|---|---|

| Fundamental Synthesis Development | 1960s-1980s | Cyclization of nitrophenylazo compounds to benzotriazoles | Enabled efficient synthesis of ultraviolet absorbers |

| Photochemical Mechanism Elucidation | 1970s-1990s | Excited-state intramolecular proton transfer mechanism | Explained exceptional photostability |

| Electronic Effects Discovery | 2000s | Electron-withdrawing groups improve photostability | Challenged traditional hydrogen-bond theory |

| Structural Modifications | 2000s-2010s | Red-shifted absorption through structural modifications | Extended ultraviolet protection range |

| Theoretical Understanding | 2000s | Conical intersection involvement in photodeactivation | Advanced mechanistic understanding |

| Advanced Characterization | 2010s | Femtosecond dynamics and ultrafast internal conversion | Molecular-level process elucidation |

A particularly significant breakthrough occurred with the discovery that electron-withdrawing groups at the 5-position of benzotriazole ultraviolet absorbers surprisingly improve photopermanence despite weakening the intramolecular hydrogen bond [8]. This discovery contradicted the widely accepted assumption that a stronger hydrogen bond would generate a more stable ultraviolet absorber [8]. These findings were encountered across various applications including coatings, thermoplastics, and solvents [8].

Theoretical investigations provided crucial insights into the mechanism of photostability [11]. Complete active space self-consistent field studies revealed that the true reaction path for excited-state intramolecular proton transfer involves twisted geometries rather than planar conformations [11]. The research demonstrated that adiabatic proton transfer is triggered by charge transfer from the phenol to the triazole group, followed by radiationless decay at the keto form [11].

The development of advanced synthetic methodologies represented another major milestone [9] [18]. New synthesis methods for benzotriazole photostabilizers were developed, including the conversion of nitrophenyl-aryltetrazoles to arylbenzotriazoles through thermal processes [9]. These methods enabled the convenient synthesis of useful benzotriazole ultraviolet absorbers through appropriate use of methoxyl groups [9].

Ultrafast spectroscopic investigations provided unprecedented detail regarding the excited-state dynamics [22]. Studies using femtosecond pump-probe spectroscopy revealed that proton transfer occurs on a timescale of approximately 20 femtoseconds, followed by simultaneous twisting and pyramidalization until a seam of conical intersection is reached [22]. The process was characterized as ballistic wavepacket motion from the Franck-Condon point along a barrierless coordinate leading to the intersection seam [22].

Transition from Fundamental to Applied Research

The transition from fundamental research to applied development in 2-(2-hydroxyphenyl)-2H-benzotriazole chemistry has been characterized by the progressive integration of mechanistic understanding with practical optimization for industrial applications [13] [16] [19].

Early fundamental research established the basic synthetic pathways and structural requirements for effective ultraviolet absorption [5] [6]. This foundational work provided the scientific basis for subsequent applied research efforts focused on optimizing synthetic processes for commercial production [18] [19]. The development of catalytic reduction methods using hydrazine hydrate, metal catalysts, and controlled reaction conditions enabled the preparation of these compounds in unexpectedly higher yields and quality than previously achieved [18].

Industrial applications expanded rapidly as the understanding of structure-property relationships improved [13] [16]. Benzotriazole ultraviolet stabilizers found applications in diverse fields including adhesives, engineering thermoplastics, coatings, fibers, films, automotive and industrial coatings, and photographic materials [13]. The versatility of these applications drove continued research into structural modifications that could enhance performance in specific environments [16].

The transition to applied research was facilitated by the development of specialized derivatives designed for particular applications [16] [17]. For example, bisbenzotriazoleureas were developed as ultraviolet light stabilizers specifically for organic polymers, with particular utility for spandex polymer yarns subjected to solvent scouring [16]. These specialized compounds addressed the challenge of stabilizer extraction by non-polar solvents during textile processing [16].

Advanced manufacturing processes were developed to support commercial production [17] [19]. These included processes for preparing 2-hydroxyphenyl alkenyl benzotriazole compounds and their use in synthesizing siloxane compounds containing 2-hydroxyphenylbenzotriazole functions [17]. Such developments enabled the incorporation of ultraviolet-absorbing functionality into polymeric materials through chemical bonding rather than simple physical mixing [17].

| Development Phase | Time Period | Focus Area | Key Achievements |

|---|---|---|---|

| Early Fundamental Research | 1960s-1970s | Basic synthesis and structure determination | Established synthetic pathways and structural requirements |

| Mechanistic Understanding | 1980s-1990s | Photochemical mechanism elucidation | Identified excited-state intramolecular proton transfer |

| Process Optimization | 1990s-2000s | Industrial synthesis development | High-yield, economical production methods |

| Advanced Applications | 2000s-2010s | Specialized derivatives and formulations | Application-specific compound development |

| Theoretical Integration | 2010s-Present | Quantum mechanical modeling | Predictive design capabilities |

The integration of theoretical understanding with practical development has enabled predictive approaches to compound design [11] [20]. Computational methods now allow researchers to predict the ultraviolet absorption characteristics and photostability of new derivatives before synthesis [11] [20]. This capability has accelerated the development of advanced compounds with extended absorption ranges and enhanced performance characteristics [20].

Contemporary applied research focuses on addressing emerging challenges such as environmental persistence and regulatory compliance while maintaining or improving performance characteristics [7] [13]. The designation of certain benzotriazole ultraviolet stabilizers as substances of very high concern under regulatory frameworks has driven research toward developing environmentally acceptable alternatives without compromising ultraviolet protection efficacy [7].

The most widely employed synthetic strategy for preparing 2-(2-Hydroxyphenyl)-2h-benzotriazole involves the classical azo coupling reaction followed by reductive cyclization [2]. This methodology begins with the diazotization of 2-nitroaniline using sodium nitrite in acidic conditions, typically at temperatures between 0-5°C to maintain the stability of the diazonium salt [2]. The diazonium salt is then coupled with appropriately substituted phenol derivatives under controlled pH conditions to form the corresponding azo intermediate .

The synthesis typically involves the cyclization of ortho-aminophenol with ortho-nitrobenzyl alcohol under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzotriazole ring . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

The subsequent reduction step is critical for achieving high yields and purity. Zinc powder in sodium hydroxide solution has been demonstrated to be particularly effective for this reduction [2]. The reduction converts the nitro group to an amino group, followed by spontaneous cyclization to form the benzotriazole ring system [2]. This method typically yields 33-55% of the desired product [2].

Direct Diazotization and Cyclization

A more streamlined approach involves the direct diazotization of ortho-phenylenediamine followed by intramolecular cyclization [3] [4]. This method utilizes ortho-phenylenediamine as the starting material, which is treated with sodium nitrite in glacial acetic acid to form a mono-diazonium salt [3] [4]. The reaction conditions are carefully controlled, with the mixture maintained at temperatures between 15-85°C [4].

The mechanism involves the formation of nitrous acid from sodium nitrite and glacial acetic acid, which then reacts with ortho-phenylenediamine to produce a diazonium ion [4]. When the structure and stereochemistry of the diazonium ion are stable, intramolecular nitrogen coupling occurs and forms benzotriazole directly [4]. This method offers practical yields of 67-90% and represents a significant improvement over multi-step processes [4].

Temperature control is critical in this methodology, as the reaction mixture becomes warm and reaches temperatures of about 85°C within 2-3 minutes, then begins to cool while the color changes from deep red to pale brown [4]. The reaction is typically allowed to proceed for 15 minutes until the temperature drops to 35-40°C [4].

Catalytic Hydrogenation Methods

Advanced catalytic hydrogenation methodologies have been developed to achieve superior yields and purity [5]. These methods employ palladium-catalyzed hydrogenation of ortho-nitrophenyl azo dye compounds to produce the corresponding benzotriazole compounds [5]. The process has been significantly improved through the addition of acids to the reaction mixture, which greatly enhances the catalytic hydrogenation process [5].

The reaction conditions typically involve temperatures of 50-80°C under hydrogen pressure of approximately 5.3 MPa [5]. The catalytic system demonstrates excellent functional group tolerance and can accommodate various substitution patterns on both the phenyl and benzotriazole rings [5]. This methodology achieves yields in the range of 82-99%, making it particularly attractive for industrial applications [5].

Pressurized One-Step Synthesis

A particularly innovative approach involves the pressurized one-step synthesis of benzotriazole from ortho-phenylenediamine [6]. This method utilizes ortho-phenylenediamine, sodium nitrite, and water in a stainless steel reactor under high temperature and pressure conditions [6]. The process involves heating the mixture to 240-260°C under pressure of 3.0-4.0 MPa for 3-3.5 hours [6].

The reaction proceeds through a direct cyclization mechanism without the need for additional solvents or catalysts [6]. After the reaction, the mixture is cooled to 120-130°C and transferred to an acidification vessel where the pH is adjusted from 11.7 to 5.0 using concentrated sulfuric acid [6]. The product is then purified through vacuum distillation, collecting the fraction at 202-204°C under 15 mmHg [6]. This method achieves yields of 80-95% and is particularly suitable for continuous industrial production [6].

Microwave-Assisted Synthesis

Modern synthetic approaches have incorporated microwave irradiation to accelerate reaction rates and improve yields [7]. The microwave-assisted synthesis of benzotriazole derivatives under solvent-free conditions has demonstrated significant advantages in terms of reaction time and environmental impact [7]. The method utilizes microwave irradiation at temperatures of 160-180°C for 10-30 minutes [7].

Comparing conventional synthesis with microwave irradiation, a considerable increase in reaction rate has been observed with better yields [7]. The microwave method achieves yields of 72-82% compared to 66-72% for conventional heating [7]. The advantages include solid-solid interactions, pollution-free and environmentally acceptable conditions, high degree of stereo selectivity in products, and shorter reaction times with simple work-up procedures [7].

Flow Chemistry Approaches

Flow chemistry has emerged as a powerful methodology for the synthesis of benzotriazoles, offering precise control over reaction parameters and improved safety profiles [8]. The flow-based synthesis typically involves the reaction of aryne precursors with azides in a continuous flow reactor [8]. The optimal conditions involve residence times of 8 minutes at temperatures of 40-50°C [8].

The flow protocol demonstrates excellent scalability, with theoretical productivity of 0.33 g/h using the same reactor setup [8]. The method offers several advantages including minimized thermal strain due to short residence times, metal-free conditions, and broad substrate scope [8]. Yields typically range from 55-87% depending on the specific substrate combination [8].

Radical-Mediated Cyclization

Advanced radical-mediated cyclization strategies have been developed for the synthesis of benzotriazole derivatives [9] [10]. These methods involve the benzotriazole ring cleavage approach, which proficiently assists the development of a wide spectrum of benzoheterocycles via free radical pathways [9]. The radical cyclization typically utilizes azobisisobutyronitrile as an initiator along with tributylstannane as the reducing agent [9].

The reaction conditions involve heating in toluene at temperatures of 80-120°C for 2-6 hours [9]. The mechanism includes the formation of radical intermediates followed by nitrogen extrusion and cyclization to afford the desired benzotriazole products [9]. This methodology achieves yields of 60-89% and demonstrates excellent functional group tolerance [9].

Industrial Production Methods

Industrial production of 2-(2-Hydroxyphenyl)-2h-benzotriazole has been optimized through the development of continuous flow reactors and automated systems [11]. The industrial process typically involves scaling up the optimal reaction conditions to ensure high yield and purity . This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely .

The industrial synthesis often employs a two-step reduction process utilizing hydrazine hydrate as a reducing agent [11] [12]. The first step involves the reduction of nitro compounds to intermediates, followed by cyclization under controlled conditions [11] [12]. The process is designed to minimize waste generation and maximize atom economy [11] [12].

Purification techniques employed in industrial settings include recrystallization and chromatography to obtain the final product with high purity . The industrial process typically achieves yields of 90-95% with purities exceeding 95% . Quality control measures ensure consistent product specifications suitable for various applications .

Mechanism and Stereochemistry

The mechanistic understanding of benzotriazole synthesis has evolved significantly, with detailed studies revealing the key intermediates and transition states involved in the cyclization process [13] [14]. The diazotization mechanism generally involves the formation of nitrosonium ion from nitrous acid, followed by attack on the aromatic amine to form the diazonium salt [13].

The cyclization mechanism involves intramolecular nucleophilic attack of the amino group on the diazonium center, leading to the formation of the benzotriazole ring with concomitant loss of nitrogen gas [13] [14]. The reaction proceeds through a concerted mechanism with no observable intermediates under typical reaction conditions [13].

Recent research has demonstrated that benzotriazoles can undergo ring cleavage to form ortho-amino arenediazonium or alpha-diazo-imine species via a Dimroth-type equilibrium [14]. This understanding has led to the development of new synthetic strategies that exploit the unique reactivity of benzotriazole derivatives [14].

Optimization Strategies and Process Development

The optimization of benzotriazole synthesis has focused on several key parameters including temperature control, pH management, solvent selection, and catalyst optimization [5] [7]. Temperature control is particularly critical, as elevated temperatures can lead to decomposition of intermediates and reduced yields [5].

pH management plays a crucial role in determining the reaction pathway and product distribution [5]. Acidic conditions favor the formation of diazonium salts, while basic conditions promote cyclization reactions [5]. The optimal pH range has been determined to be 2-3 for most synthetic routes [5].

Solvent selection significantly impacts both yield and selectivity [5]. Protic solvents such as methanol and ethanol have been found to be particularly effective for catalytic hydrogenation methods [5]. Polar aprotic solvents like dimethylformamide are preferred for radical-mediated cyclizations [5].

Catalyst optimization has focused on developing more efficient and selective catalysts for various synthetic routes [5]. Palladium-based catalysts have shown exceptional performance in hydrogenation reactions, while Lewis acids such as aluminum chloride have proven effective for ring-opening and cyclization reactions [5].